molecular formula C11H13N3OS B2448069 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 663181-72-4

4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2448069
CAS No.: 663181-72-4
M. Wt: 235.31
InChI Key: IIMBLUPFOJILLG-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound intended for Research Use Only (RUO) . This 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivative is of significant interest in medicinal chemistry and pharmaceutical research . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known to confer a range of pharmacological activities . Research indicates that derivatives of 4H-1,2,4-triazole-3-thiol exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, analgesic, anticonvulsant, and antidepressant properties . The compound can exist in thiol-thione tautomeric forms, a characteristic that can be confirmed by spectroscopic analysis (IR, NMR) and influences its reactivity and interaction with biological targets . It serves as a key synthetic intermediate for the preparation of more complex molecules; for instance, the thiol group can undergo S-alkylation to form thioether derivatives, or the compound can be condensed with aldehydes to form azomethine (Schiff base) derivatives, expanding its utility in constructing diverse chemical libraries for biological screening . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, or personal use.

Properties

IUPAC Name

4-(2-methoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-15-8-7-14-10(12-13-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMBLUPFOJILLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl hydrazine with phenyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Alkylation Reactions

The thiol group at position 3 undergoes nucleophilic substitution with alkyl/aryl halides. For example, reaction with 2-bromo-1-phenylethanone in ethanol using cesium carbonate (Cs₂CO₃) as a base yields S-alkylated derivatives:

ReagentSolventCatalystTemperatureTimeYieldProduct
2-Bromo-1-phenylethanoneEthanolCs₂CO₃ (1.1 eq)RT24 h79%2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one

This reaction proceeds via deprotonation of the thiol group by Cs₂CO₃, followed by nucleophilic attack on the α-carbon of the bromoketone. The product retains the triazole ring’s aromaticity, confirmed by NMR and IR spectroscopy .

Reduction of Alkylated Derivatives

The ketone group in S-alkylated products can be reduced to secondary alcohols using sodium borohydride (NaBH₄):

ReagentSolventConditionsYieldProduct
NaBH₄ (1.6 eq)EthanolReflux, 5 stages77%2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol

The reduction preserves the thioether linkage while converting the ketone to a chiral alcohol. Stereochemical outcomes depend on reaction conditions, though racemic mixtures are common .

Complexation with Metals

The thiol and triazole groups act as ligands for transition metals. For example, coordination with Cu(II) or Zn(II) ions forms stable complexes:

Metal SaltSolventConditionsApplication
CuCl₂·2H₂ODMFRT, 1 hAnticancer agents

These complexes exhibit enhanced biological activity, such as cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 μM for melanoma IGR39 cells) .

Condensation with Aldehydes/Isatins

The thiol group can participate in condensation reactions to form hydrazones or Schiff bases. For instance:

ReagentSolventCatalystYieldProduct
IsatinEthanolHCl (cat.)70–85%Triazole-thiol hydrazone derivatives

These derivatives show improved pharmacokinetic profiles and selectivity in cancer cell lines (e.g., MDA-MB-231 breast cancer) .

Key Reaction Mechanisms

  • S-Alkylation : Deprotonation of -SH → nucleophilic substitution at electrophilic carbons.

  • Reduction : NaBH₄ transfers hydride to the carbonyl carbon, forming a secondary alcohol.

  • Oxidation : Radical intermediates form sulfinic/sulfonic acids via peroxidative pathways.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Mycobacterium species, which are responsible for tuberculosis .

Case Study: Antimicrobial Activity
In one study, several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and tested for their antimicrobial efficacy. The results indicated that certain compounds displayed promising activity against both bacterial and yeast-like fungal strains .

Agricultural Chemistry

The compound's potential as a fungicide is noteworthy. Triazoles are commonly used in agriculture to control fungal diseases in crops. The thiol group in 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol may enhance its effectiveness as a fungicide by interacting with fungal enzymes or proteins.

Table: Comparison of Antifungal Activities

CompoundTarget OrganismActivity Level
This compoundCandida albicansModerate
4-amino derivativesAspergillus nigerHigh
Other triazolesFusarium oxysporumVariable

Material Science

Beyond biological applications, this compound can serve as a building block in the synthesis of more complex materials. The unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility is valuable in developing new polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyethyl)phenol
  • Metoprolol
  • Other 1,2,4-triazole derivatives

Uniqueness

4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methoxyethyl and phenyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which is recognized for its diverse biological activities. This compound has been studied primarily for its potential antimicrobial , antifungal , and anticancer properties. The following sections will explore its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with phenyl isothiocyanate. Common solvents used in this process include ethanol and methanol, often requiring heating to facilitate cyclization. The chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}N3_3OS
  • Molecular Weight : 235.31 g/mol

The biological activity of this compound is attributed to its unique structural features:

  • Thiol Group : The thiol (-SH) group can form covalent bonds with proteins, potentially altering their function.
  • Triazole Ring : This moiety interacts with various enzymes and receptors, modulating their activity through hydrogen bonding.

These interactions can lead to significant biological effects, particularly in antimicrobial and antifungal activities .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been tested against various pathogens with promising results:

Pathogen Type Activity
BacteriaEffective against Gram-positive and Gram-negative strains
FungiInhibitory effects observed in several fungal species

A study demonstrated that derivatives of triazole compounds show enhanced potency against microorganisms compared to their parent compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including:

  • Human melanoma (IGR39)
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

In vitro assays revealed that the compound exhibits cytotoxic effects, particularly against melanoma cells. The selectivity towards cancer cells suggests a potential for developing targeted therapies .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    In a study evaluating various triazole derivatives, this compound was found to inhibit cell growth in melanoma cell lines effectively. The MTT assay indicated a significant reduction in viability at specific concentrations .
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that the compound's interaction with microtubules may contribute to its anticancer activity. This interaction disrupts normal cellular processes, leading to apoptosis in cancer cells .
  • Comparative Studies :
    When compared to other triazole derivatives, this compound showed superior activity against certain cancer types. This highlights its potential as a lead compound for further development in anticancer drug discovery .

Q & A

Q. How are conflicting biological activity results rationalized across studies?

  • Resolution :
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial studies).
  • Solvent Effects : DMSO concentration >1% may inhibit bacterial growth, skewing results .

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